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molecular formula C6H4Cl2IN B3029917 3,4-Dichloro-2-iodoaniline CAS No. 835595-11-4

3,4-Dichloro-2-iodoaniline

Cat. No. B3029917
M. Wt: 287.91
InChI Key: DJDQWIYKWLGIJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09340509B2

Procedure details

To a stirred suspension of 3,4-dichloroaniline (20 g, 123 mmol), HI (48%, 15.7 g, 123 mmol), H2O2 (30%, 8.3 g, 246 mmol) in H2O (62 mL) at r.t. The reaction mixture was stirred in dark at r.t for overnight. The supernatant was discarded, diluted with ethyl acetate:hexanes (1:10), quenched with saturates NaHSO3, stirred for 1 h at ambient temperature, filtered the solids. The filtrate was washed with water, saturated aqueous NaHCO3, dried (Na2SO4), filtered and concentrated to get 1:4 regioisomeric mixture of iodo derivative (minor isomer is required). It was recrystallized from cyclohexane to afford 1:1 mixture of regioisomers enriched in the filtrate. This mixture was further purified by flash column chromatography on silica gel, eluting with ethyl acetate:hexanes (0-2%) to get the required compound as a cream color solid (5.2 g, ˜15% yield). 1H NMR (400 MHz, CDCl3) δ 7.22 (d, J=8.6 Hz, 1H), 6.60 (d, J=8.6 Hz, 1H), 4.32 (br, 2H).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
15.7 g
Type
reactant
Reaction Step One
Name
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
Quantity
62 mL
Type
solvent
Reaction Step One
[Compound]
Name
iodo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
15%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[Cl:9])[NH2:5].[IH:10].OO>O>[Cl:1][C:2]1[C:3]([I:10])=[C:4]([CH:6]=[CH:7][C:8]=1[Cl:9])[NH2:5]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1Cl
Name
Quantity
15.7 g
Type
reactant
Smiles
I
Name
Quantity
8.3 g
Type
reactant
Smiles
OO
Name
Quantity
62 mL
Type
solvent
Smiles
O
Step Two
Name
iodo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred in dark at r.t for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturates NaHSO3
STIRRING
Type
STIRRING
Details
stirred for 1 h at ambient temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered the solids
WASH
Type
WASH
Details
The filtrate was washed with water, saturated aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to get
CUSTOM
Type
CUSTOM
Details
It was recrystallized from cyclohexane
CUSTOM
Type
CUSTOM
Details
to afford
ADDITION
Type
ADDITION
Details
1:1 mixture of regioisomers
CUSTOM
Type
CUSTOM
Details
This mixture was further purified by flash column chromatography on silica gel
WASH
Type
WASH
Details
eluting with ethyl acetate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C(=C(N)C=CC1Cl)I
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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